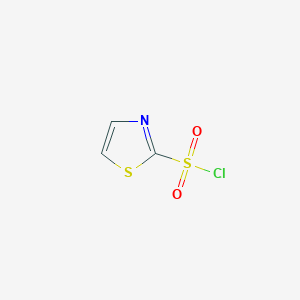![molecular formula C6H7NO B030103 (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one CAS No. 79200-56-9](/img/structure/B30103.png)
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one
Overview
Description
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one, also known as tropinone, is a bicyclic organic compound with a nitrogen atom incorporated into its structure. This compound is a key intermediate in the biosynthesis of tropane alkaloids, which are naturally occurring chemical compounds found in various plants, including those of the Solanaceae family. Tropinone is of significant interest due to its role in the synthesis of pharmacologically active compounds such as atropine and cocaine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one can be achieved through several methods. One of the classical methods involves the Robinson tropinone synthesis, which is a multi-step process starting from succindialdehyde, methylamine, and acetone. The reaction proceeds through a Mannich reaction followed by an intramolecular aldol condensation to form the bicyclic structure.
Another method involves the use of a Diels-Alder reaction between a furan and an olefinic or acetylenic compound, followed by various functional group transformations to introduce the nitrogen atom and form the desired bicyclic structure .
Industrial Production Methods
Industrial production of tropinone typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the consistent production of high-purity tropinone.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, including:
Oxidation: Tropinone can be oxidized to form tropinone N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of tropinone can yield tropine, a secondary amine, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Tropinone N-oxide.
Reduction: Tropine.
Substitution: Various N-substituted tropinone derivatives.
Scientific Research Applications
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one is widely used in scientific research due to its role as a precursor in the synthesis of tropane alkaloids. These alkaloids have significant pharmacological properties and are used in the development of medications for various medical conditions. For example:
Chemistry: Tropinone is used as a starting material in the synthesis of complex organic molecules.
Biology: It is studied for its role in the biosynthesis of natural products.
Medicine: Tropane alkaloids derived from tropinone are used as anticholinergic agents, local anesthetics, and stimulants.
Industry: Tropinone and its derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one involves its conversion to active tropane alkaloids, which interact with various molecular targets in the body. For example, atropine, derived from tropinone, acts as a competitive antagonist of the muscarinic acetylcholine receptors, thereby inhibiting the parasympathetic nervous system. Cocaine, another derivative, inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to its stimulant effects.
Comparison with Similar Compounds
Similar Compounds
Tropine: A reduction product of tropinone, used in the synthesis of atropine and other tropane alkaloids.
Scopolamine: Another tropane alkaloid with similar pharmacological properties to atropine.
Cocaine: A stimulant derived from tropinone, known for its local anesthetic and psychoactive properties.
Uniqueness
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one is unique due to its role as a key intermediate in the biosynthesis of a wide range of tropane alkaloids. Its bicyclic structure with an incorporated nitrogen atom provides a versatile scaffold for the synthesis of various pharmacologically active compounds, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUFYKNOXPZZIW-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369337 | |
| Record name | (-)-Vince lactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79200-56-9, 130931-83-8 | |
| Record name | (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79200-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,4S)-2-Azabicyclo(2.2.1)hept-5-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079200569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Vince lactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S)-(+)-2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one a valuable starting material for medicinal chemistry?
A: This bicyclic lactam's rigid structure and defined stereochemistry make it an ideal scaffold for developing new drugs. Its utility stems from its susceptibility to various chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecules. [, , ]
Q2: Can you provide examples of specific drugs or drug candidates synthesized using this compound as a starting material?
A: One notable example is Carbovir, an antiretroviral drug developed for treating HIV/AIDS. Researchers have successfully synthesized both enantiomers of Carbovir from this compound. [] Additionally, a novel carbocyclic analog of the antiviral and antibiotic nucleoside Bredinin has been synthesized using this lactam as a key precursor. [] Another example is Peramivir, an antiviral drug used to treat influenza, which can be synthesized using this compound as the starting material. []
Q3: How is the stereochemistry of this compound controlled during synthesis, and why is it important?
A: Stereospecific synthesis of cis-2,4-pyrrolidinedicarboxylic acid and cis-2,5-piperidinedicarboxylic acid can be achieved through the ruthenium tetroxide oxidation of lactams derived from hetero Diels-Alder adducts with this compound. [] Controlling the stereochemistry is crucial because different enantiomers of a molecule can exhibit drastically different biological activities. For instance, one enantiomer might be therapeutically active while the other could be inactive or even toxic.
Q4: What are some of the chemical transformations that this compound can undergo?
A: This lactam can undergo a variety of reactions, including ring-opening reactions, nucleophilic additions, and oxidations. [, , ] For instance, it can be reacted with nucleophiles in the presence of hydrolases and bases to produce derivatives with various substituents. [] It can also be subjected to ruthenium tetroxide oxidation to generate specific stereoisomers of dicarboxylic acids. []
Q5: Are there any biotechnological applications of this compound?
A: Yes, this compound can be utilized in biotechnological processes. For example, it can be transformed into optically active 1-amino-4-(hydroxymethyl)-2-cyclopentene using hydrolases in a controlled pH environment. [] This enzymatic approach highlights the potential of biocatalysis in synthesizing chiral building blocks for various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















